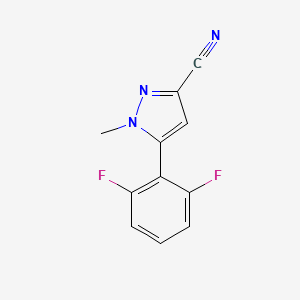

5-(2,6-Difluorphenyl)-1-methyl-1H-pyrazol-3-carbonitril

Übersicht

Beschreibung

5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluorophenyl group and the carbonitrile group in this compound makes it an interesting subject for various chemical and biological studies.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicidal Activity

5-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile has been investigated for its potential as a herbicide. The compound's structure allows it to interact with specific biological pathways in plants, inhibiting growth and effectively controlling weed populations. Research indicates that compounds with similar pyrazole structures exhibit significant herbicidal activity, suggesting that this compound could be effective against a range of weed species .

Pesticide Development

The compound is also being explored in the development of new pesticides. Its ability to disrupt biological processes in pests makes it a candidate for further study in integrated pest management strategies. The fluorinated phenyl group enhances its stability and bioactivity, which are desirable traits in pesticide formulations .

Pharmaceutical Applications

Anticancer Properties

Recent studies have indicated that pyrazole derivatives possess anticancer properties. 5-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile may inhibit tumor growth by targeting specific cancer cell pathways. The fluorine atoms can enhance the compound's interaction with biological targets, potentially leading to the development of new cancer therapeutics .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of pyrazole compounds. 5-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile may act by modulating inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation such as arthritis and other chronic inflammatory diseases .

Material Science Applications

Polymer Chemistry

The unique properties of 5-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile have led to its exploration in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that fluorinated compounds improve the resistance of polymers to degradation under harsh environmental conditions .

Nanotechnology

In nanotechnology, this compound can be utilized as a building block for creating functionalized nanoparticles. These nanoparticles can be tailored for specific applications such as drug delivery systems or sensors due to their enhanced biocompatibility and stability provided by the pyrazole structure .

Case Studies and Research Findings

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies are needed to understand the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile vary with different dosages in animal models .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile typically involves the reaction of 2,6-difluorobenzonitrile with hydrazine derivatives under controlled conditions. One common method involves the cyclization of 2,6-difluorobenzonitrile with 1-methylhydrazine in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Wirkmechanismus

The mechanism of action of 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,6-difluorophenyl isocyanate

- 2,6-difluoroaniline

- (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Uniqueness

5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile is unique due to the presence of both the difluorophenyl and carbonitrile groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

5-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile is . The structure features a pyrazole ring substituted with a difluorophenyl group and a cyano group at the 3-position, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile. The compound exhibits inhibitory effects on various cancer cell lines:

- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer activity as it disrupts mitotic processes in rapidly dividing cells .

- Case Study : In vitro assays demonstrated that this compound inhibited the proliferation of human leukemia cell lines (HL-60 and NALM-6) with an IC50 value in the low micromolar range .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well documented. Specifically, compounds similar to 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile have shown effectiveness as selective COX-2 inhibitors .

- Study Findings : In a comparative study, pyrazole derivatives exhibited superior anti-inflammatory activity with edema inhibition percentages significantly higher than those of standard drugs like celecoxib .

Synthesis and Derivatives

The synthesis of 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile typically involves multi-step organic reactions. The introduction of the difluorophenyl group is critical for enhancing its biological activity.

| Step | Reaction Type | Reagents | Outcome |

|---|---|---|---|

| 1 | Condensation | Pyrazole derivative + difluorobenzaldehyde | Formation of pyrazole ring |

| 2 | Nitrilation | Cyanogen bromide | Introduction of cyano group |

Research Findings

A review focusing on aminopyrazoles noted that derivatives with similar structures to 5-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-3-carbonitrile have shown promising results in various therapeutic areas, particularly oncology and inflammation management .

Cytotoxicity Studies

In cytotoxicity assays against human cancer cell lines:

Eigenschaften

IUPAC Name |

5-(2,6-difluorophenyl)-1-methylpyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N3/c1-16-10(5-7(6-14)15-16)11-8(12)3-2-4-9(11)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAXASJTWUZQBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C#N)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.